molecular formula C10H19N3O2Si B15174282 Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate

Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate

Cat. No.: B15174282
M. Wt: 241.36 g/mol
InChI Key: NIFHCUBMLXHORX-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate typically involves the reaction of 4-methyl-5-trimethylsilyltriazole with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)butanoate
  • Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)pentanoate

Uniqueness

Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate is unique due to its specific structural features, including the trimethylsilyl group and the triazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3O2Si

Molecular Weight

241.36 g/mol

IUPAC Name

methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)propanoate

InChI

InChI=1S/C10H19N3O2Si/c1-7-9(16(4,5)6)13(12-11-7)8(2)10(14)15-3/h8H,1-6H3

InChI Key

NIFHCUBMLXHORX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C(C)C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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